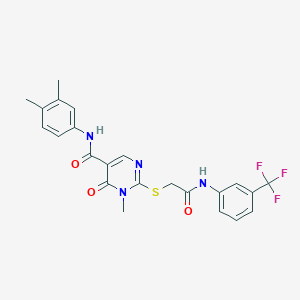

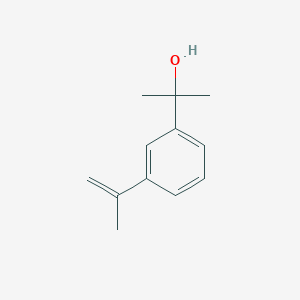

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol” is a chemical compound with the molecular formula C12H16O . It is also known by the synonym "2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol" .

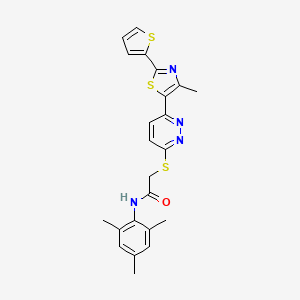

Molecular Structure Analysis

The molecular structure of “alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol” consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would be best represented by a 3D molecular model.Scientific Research Applications

- Compound’s Role : Earlier studies demonstrated that alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol (also known as Prottremin ) possesses potent antiparkinsonian activity in vivo. It was effective in different animal models of PD, including MPTP, rotenone, 6-OHDA, and haloperidol models .

- Mechanism : Prottremin’s unique structure contributes to its activity, and modifications can impact its effectiveness .

- Compound’s Role : A pyridine-based chalcone derivative with electron donor groups substituted at specific positions of the phenylene ring showed increased SHG efficiency .

- Compound’s Role : Deuteration of specific functional groups in alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol can enhance its transparency in the infrared spectrum .

- Compound’s Role : Novel derivatives of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol were designed as colchicine-binding site inhibitors. These analogues showed antiproliferative effects by destabilizing tubulin .

- Compound’s Role : The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene produced enantiopure disubstituted norbornenes. These compounds have biological relevance .

Antiparkinsonian Activity

Second Harmonic Generation (SHG) Efficiency Enhancement

Deuteration for Infrared Transparency

Antiproliferative Effects and Tubulin Destabilization

Enantioselective Diels–Alder Cycloaddition

Monoterpene and Epoxide Cycle Opening

properties

IUPAC Name |

2-(3-prop-1-en-2-ylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENHVTKPLPMSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)

![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)

![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)

![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2638865.png)